JK-P3
CAS No.: 942655-44-9
Cat. No.: VC0531227
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 942655-44-9 |
---|---|
Molecular Formula | C18H17N3O3 |
Molecular Weight | 323.3 g/mol |
IUPAC Name | 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide |
Standard InChI | InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22) |
Standard InChI Key | QAZJUVDICQNITG-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Nomenclature
JK-P3 is officially identified as 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide with the molecular formula C18H17N3O3 and a molecular weight of 323.3 g/mol . This compound has been assigned several identifiers in chemical databases, including:
The compound has several synonyms in addition to JK-P3, including MFCD22666405, GLXC-10809, and various catalog numbers assigned by chemical suppliers .
Structural Characteristics
Molecular Architecture
JK-P3 possesses a complex structure featuring three primary structural components:
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A 3,4-dimethoxybenzamide group
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A pyrazole ring
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A phenyl ring attached to the pyrazole
The molecule contains three nitrogen atoms in a specific arrangement that contributes to its potential hydrogen bonding capabilities . The presence of methoxy groups on the benzamide portion introduces potential sites for metabolic transformation and electron donation.
Chemical Representation
The compound can be represented through various chemical notations:
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InChI: InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22)
These notations enable computational analysis and database searching for the compound.
Physicochemical Properties
Physical State and Basic Properties
Based on its molecular structure, JK-P3 is likely to exist as a solid at room temperature. The molecular weight of 323.3 g/mol places it in a range typical for small-molecule organic compounds .
Predicted Mass Spectrometry Characteristics
Table 1: Predicted Collision Cross Section Data for JK-P3
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 324.13426 | 176.5 |
[M+Na]⁺ | 346.11620 | 189.6 |
[M+NH₄]⁺ | 341.16080 | 182.6 |
[M+K]⁺ | 362.09014 | 185.0 |
[M-H]⁻ | 322.11970 | 180.7 |
[M+Na-2H]⁻ | 344.10165 | 185.0 |
[M]⁺ | 323.12643 | 179.3 |
[M]⁻ | 323.12753 | 179.3 |
This collision cross section data provides valuable information for mass spectrometry-based identification and characterization of the compound .
Structural Analysis
Functional Group Assessment
JK-P3 contains several key functional groups that define its chemical behavior:
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Amide group (-C(=O)NH-): Forms the connection between the benzamide and pyrazole portions of the molecule
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Pyrazole ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms
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Methoxy groups (-OCH₃): Two methoxy substitutions at the 3 and 4 positions of the benzamide portion
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Phenyl ring: Attached to the 5-position of the pyrazole ring
Bond Characteristics
The compound contains several types of chemical bonds with varying strengths. While specific bond energy measurements for JK-P3 are not provided in the search results, we can reference typical bond energies from general chemistry data:
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The C=O bond in the amide group typically has a bond energy similar to that in carbon monoxide (1077 kJ/mol)
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The C-N bonds in the amide and pyrazole structures would have different energies based on hybridization and resonance effects
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The aromatic C-C bonds in the benzene and pyrazole rings would have enhanced stability due to resonance
Chemical Reactivity
Stability Considerations
Analytical Detection and Characterization
Spectroscopic Identification
While specific spectroscopic data for JK-P3 is limited in the provided search results, its detection and characterization would typically involve:
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Mass spectrometry: The predicted m/z values and collision cross sections would be instrumental in its identification
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Nuclear magnetic resonance (NMR): The aromatic and methoxy protons would produce characteristic signals in ¹H-NMR, while the various carbon environments would be distinguishable in ¹³C-NMR
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Infrared spectroscopy: The amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) would be distinctive features
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